tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a complex organic compound that features a tert-butyl group, a fluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, introduction of the fluoromethyl group, and attachment of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the fluoromethyl group to a fluorocarbonyl group.
Reduction: Reduction of the carbamic acid group to an amine.
Substitution: Replacement of the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluorocarbonyl derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its fluoromethyl group can serve as a marker for imaging techniques like positron emission tomography (PET).
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity profile allows for the creation of products with specific properties and functions.
Mechanism of Action
The mechanism of action of tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carbamic acid group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid include:
- tert-Butyl((3R,4S)-4-(chloromethyl)pyrrolidin-3-yl)carbamic acid
- tert-Butyl((3R,4S)-4-(bromomethyl)pyrrolidin-3-yl)carbamic acid
- tert-Butyl((3R,4S)-4-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid
Uniqueness
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to molecular targets compared to its chloro, bromo, or hydroxy analogs.
Properties
Molecular Formula |
C10H19FN2O2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
BZNBHARVKIIOPC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)N([C@H]1CNC[C@@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.